2-Aminocyclooctane-1-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
2-aminocyclooctane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-8-6-4-2-1-3-5-7(8)9(11)12;/h7-8H,1-6,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMSVJGKMJLCPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(C(CC1)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384429-40-6 | |
| Record name | Cyclooctanecarboxylic acid, 2-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Cycloalkane Ring Construction via Cycloaddition
A key approach to cyclic amino acid synthesis is the use of formal cycloaddition reactions to build the cycloalkane core. For example, in the synthesis of 2-substituted cyclobutane amino acids, a Michael–Dieckmann-type cycloaddition of methyl 2-acetamidoacrylate with ketene diethyl acetal was employed to form the cyclobutane ring system with amino and carboxylic acid precursors positioned appropriately.
This strategy can be adapted conceptually for larger rings such as cyclooctane by selecting appropriate precursors and reaction conditions to favor ring formation without strain-induced side reactions.
Functional Group Transformations
Once the cycloalkane ring is formed, the following transformations are typically performed:
Wittig Methylenation : Introduction of exocyclic double bonds to allow further functionalization. For cyclobutane derivatives, methyltriphenylphosphonium bromide with potassium bis(trimethylsilyl)amide (KHMDS) was used to achieve high yields (up to 86%) of alkene intermediates.
Deprotection and Oxidation : Removal of silyl protecting groups by tetrabutylammonium fluoride (TBAF) and oxidation of primary alcohols to carboxylic acids using Jones reagent (chromic acid oxidation) are standard steps.
Hydrogenation : Selective hydrogenation of double bonds to saturate the ring and control stereochemistry. For cyclobutane derivatives, palladium on carbon (Pd–C) catalysis in dichloromethane provided excellent yields (96%) and high stereoselectivity (up to 93:7 ratio of stereoisomers).
Acid Hydrolysis and Salt Formation : Final hydrolysis under reflux with hydrochloric acid (3 N HCl) converts protected intermediates to the free amino acid hydrochloride salt, facilitating purification and handling.
Purification Techniques
Flash Chromatography : Used for purification of intermediates and final products, employing silica gel columns with solvent systems such as ethyl acetate/acetic acid mixtures.
Ion Exchange Resin Purification : For amino acid salts, ion exchange resins can be used to achieve high purity.
Stereochemical Control
Stereochemistry is a critical factor in cyclic amino acid synthesis. In the cyclobutane system, stereoselectivity during hydrogenation was influenced by solvent choice and catalyst, with dichloromethane favoring the desired isomer. Similar principles would apply to cyclooctane derivatives, where conformational flexibility and ring size impact stereochemical outcomes.
Data Table: Summary of Key Steps in Preparation of Related Cycloalkane Amino Acids
Research Findings and Considerations
The synthetic route to cyclic amino acids involves multi-step sequences that require careful optimization of reaction conditions to maximize yield and stereoselectivity.
The choice of solvent and catalyst can significantly affect the stereochemical outcome, as demonstrated in hydrogenation steps.
Purification methods like flash chromatography and ion exchange resin treatment are essential to isolate pure amino acid hydrochloride salts.
While the above methods are well-documented for cyclobutane amino acids, their adaptation to cyclooctane derivatives would require addressing the increased ring size and flexibility, possibly involving modified cycloaddition strategies or ring-closing reactions.
Chemical Reactions Analysis
2-Aminocyclooctane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions include various derivatives of the original compound, such as methyl 6-hydroxy-9-oxo-8-oxabicyclo[5.2.1]decan-10-yl)carbamate .
Scientific Research Applications
Pharmaceutical Development
2-Aminocyclooctane-1-carboxylic acid hydrochloride is primarily utilized as a building block in the synthesis of novel pharmaceuticals. Its structural properties enable its use in developing drugs targeting neurological disorders, where it may act as an NMDA receptor antagonist, influencing synaptic transmission and potentially offering therapeutic benefits for conditions like depression and schizophrenia .
Biochemical Research
This compound plays a crucial role in studies involving amino acid metabolism and protein synthesis. It helps researchers understand cellular processes better by serving as a model compound for studying the behavior of amino acids in biological systems .
Organic Synthesis
In organic chemistry, this compound is employed as a reagent for synthesizing more complex molecules, including peptide chains and bioactive compounds. Its reactivity allows it to participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions, making it valuable for creating diverse chemical entities .
Material Science
The compound is also explored in material science for its potential applications in developing polymers and other materials. The incorporation of this compound can enhance the mechanical properties of materials, such as elasticity and strength .
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Cyclooctane derivative | NMDA receptor modulation |
| 2-Aminocyclohexanecarboxylic acid | Cyclohexane derivative | Neurotransmitter modulation |
| 3-Aminocyclobutanecarboxylic acid | Cyclobutane derivative | Antioxidant properties |
| L-Leucine | Amino acid | Protein synthesis and metabolic regulation |
| L-Alanine | Amino acid | Neurotransmitter precursor |
Case Study 1: Neurological Disorders
A study published in Neuropharmacology investigated the effects of this compound on NMDA receptors. The findings suggested that this compound could modulate synaptic transmission effectively, providing insights into its potential use in treating neurodegenerative diseases .
Case Study 2: Organic Synthesis
Research conducted at a leading university demonstrated the utility of this compound in synthesizing cyclic peptides. The study highlighted its ability to facilitate the formation of peptide bonds under mild conditions, showcasing its versatility in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Aminocyclooctane-1-carboxylic acid hydrochloride involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to its biological effects. For example, its derivatives can inhibit bacterial growth by targeting specific bacterial enzymes .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Key Features of Cyclic β-Amino Acid Derivatives
*Dihydroxy-substituted derivatives are synthesized via oxidation of N-Boc-protected precursors .
Physical and Chemical Properties
- Solubility : Dihydroxy substituents on the cyclooctane ring may enhance aqueous solubility, though experimental data are pending .
- Toxicity : Cyclopropane derivatives show significant acute toxicity (LD₅₀: 64 g/kg in rats) , whereas cyclooctane and cyclohexane analogs lack reported toxicity profiles, suggesting safer handling.
Biological Activity
2-Aminocyclooctane-1-carboxylic acid hydrochloride, also known as (1S,2R)-2-amino-cyclooctanecarboxylic acid hydrochloride, is a chiral compound with a unique cyclooctane structure that includes both an amino group and a carboxylic acid. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₈H₁₅ClN₁O₂
- Molecular Weight : 188.67 g/mol
The stereochemistry of the compound is crucial, as the (1S,2R) configuration influences its biological interactions and pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities, primarily due to its ability to interact with various biological targets. The following sections summarize key findings related to its biological activity.
The mechanism by which this compound exerts its effects involves interactions with enzymes and receptors. The amino group can form hydrogen bonds or ionic interactions, while the carboxylic acid group participates in acid-base reactions, influencing molecular pathways relevant to therapeutic effects.
Neurotropic Activity
Studies have shown that derivatives of cyclooctane amino acids exhibit neurotropic activity. For instance, compounds similar to 2-aminocyclooctane-1-carboxylic acid have been linked to neuroprotective effects and modulation of neurotransmitter systems .
Antioxidant Properties
The compound has demonstrated antioxidant properties, which may contribute to its potential in preventing oxidative stress-related diseases. This is particularly relevant in neurodegenerative conditions where oxidative damage plays a significant role .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-Aminocyclohexanecarboxylic acid | Cyclohexane derivative | Neurotransmitter modulation |
| 3-Aminocyclobutanecarboxylic acid | Cyclobutane derivative | Antioxidant properties |
| L-Leucine | Amino acid | Protein synthesis and metabolic regulation |
| L-Alanine | Amino acid | Neurotransmitter precursor |
This table highlights how the unique cyclooctane structure of 2-aminocyclooctane-1-carboxylic acid distinguishes it from smaller cyclic compounds, potentially allowing for different spatial arrangements and interactions with biological targets.
Case Studies and Research Findings
Numerous studies have explored the biological implications of this compound:
- Neuroprotective Effects : A study found that derivatives of cyclooctane amino acids showed significant neuroprotective effects in animal models of neurodegeneration, suggesting therapeutic potential for conditions like Alzheimer's disease .
- Antioxidant Activity : Research demonstrated that this compound exhibited strong antioxidant activity through scavenging free radicals, which could be beneficial in mitigating oxidative stress .
- Synthesis and Derivatization : The synthesis of this compound has been optimized to enhance yield and purity, allowing for further derivatization into more complex molecules with targeted biological activities .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid derivatives?
- Methodological Answer : The regioselective synthesis of these derivatives involves epoxide ring-opening reactions. For example, reacting N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate with oxidizing agents (e.g., m-CPBA) forms epoxides, which undergo acid-catalyzed ring-opening (e.g., HCl(g) in methanol) to yield lactones or amino acid derivatives. Solvent choice (methanol vs. dichloromethane) and reaction conditions (temperature, catalyst) critically influence regioselectivity .
- Key Data : DFT calculations show methanol stabilizes lactone formation by ~5.0 kcal/mol compared to dichloromethane, favoring five-membered lactones over six-membered analogs .
Q. How can stereochemistry be confirmed in synthesized derivatives?
- Methodological Answer : Use 1D/2D NMR (e.g., - COSY, - HSQC) to resolve coupling constants and spatial interactions. X-ray crystallography provides definitive stereochemical assignments. For example, the configuration of methyl 6-hydroxy-9-oxo-8-oxabicyclo[5.2.1]dec-10-ene-10-carboxamide was confirmed via X-ray diffraction .
Q. What are best practices for handling hydrochloride salts of amino acids in experimental workflows?
- Methodological Answer : Store in airtight, desiccated containers at 2–8°C to prevent hygroscopic degradation. Use fume hoods for weighing and synthesis steps to avoid inhalation of fine powders. Neutralize waste with sodium bicarbonate before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
